Enhanced Anti-HCV Activity via 5'-O-Benzoylation
In a comparative evaluation of 5'-O-masked 2'-deoxyadenosine analogues, the 5'-O-benzoyl derivative exhibited an EC50 of 6.1 µM against HCV replication in a cell-based replicon assay, whereas the corresponding 5'-O-unmasked analogue showed an EC50 of 47.2 µM [1]. This represents a 7.7-fold improvement in potency directly attributable to the presence of the 5'-O-benzoyl group. N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine, which incorporates both N6- and 5'-O-benzoyl protection, is structurally positioned to leverage this 5'-O-benzoyl-mediated potency enhancement, distinguishing it from N6-mono-benzoylated analogs (e.g., Bz-dA) that lack the 5'-O-acyl moiety [2].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | Not directly assayed; inferred from 5'-O-benzoyl analogue class |
| Comparator Or Baseline | 5'-O-Benzoyl-6-chloropurine-2'-deoxyriboside: EC50 6.1 µM vs. 5'-O-unmasked analogue: EC50 47.2 µM |
| Quantified Difference | 7.7-fold lower EC50 (improved potency) for 5'-O-benzoyl-protected analogue |
| Conditions | Cell-based HCV replicon assay (Huh7 cells, 48 h, luciferase readout) |
Why This Matters
The 5'-O-benzoyl group is a critical pharmacophoric element for anti-HCV activity; procurement of N6-Benzoyl-5'-O-benzoyl-2'-deoxyadenosine provides access to this potency-enhancing structural feature, which is absent in N6-mono-protected analogs.
- [1] Ikejiri M, et al. 5'-O-masked 2'-deoxyadenosine analogues as lead compounds for hepatitis C virus (HCV) therapeutic agents. Bioorg Med Chem. 2007;15(22):6882-92. doi:10.1016/j.bmc.2007.08.025 View Source
- [2] Ikejiri M, et al. 5'-O-masked 2'-deoxyadenosine analogues as lead compounds for hepatitis C virus (HCV) therapeutic agents. Bioorg Med Chem. 2007;15(22):6882-92. doi:10.1016/j.bmc.2007.08.025 (Table 2) View Source
